molecular formula C23H38O2 B14229603 1-Hydroxytricosa-8,11,14,17-tetraen-4-one CAS No. 577973-77-4

1-Hydroxytricosa-8,11,14,17-tetraen-4-one

Cat. No.: B14229603
CAS No.: 577973-77-4
M. Wt: 346.5 g/mol
InChI Key: REKBPVNFOXDNRG-UHFFFAOYSA-N
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Description

1-Hydroxytricosa-8,11,14,17-tetraen-4-one is a complex organic compound characterized by its unique structure featuring multiple double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxytricosa-8,11,14,17-tetraen-4-one typically involves multi-step organic reactions. One common approach is the use of alkyne metathesis followed by selective hydrogenation and hydroxylation. The reaction conditions often require the use of catalysts such as Grubbs’ catalyst for metathesis and palladium on carbon for hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of intermediates through techniques like column chromatography and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxytricosa-8,11,14,17-tetraen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be selectively reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of tricosa-8,11,14,17-tetraen-4-one.

    Reduction: Formation of 1-hydroxytricosane.

    Substitution: Formation of 1-chlorotricosane or 1-bromotricosane.

Scientific Research Applications

1-Hydroxytricosa-8,11,14,17-tetraen-4-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxytricosa-8,11,14,17-tetraen-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s double bonds may also participate in electron transfer reactions, affecting cellular pathways.

Comparison with Similar Compounds

  • 1-Hydroxytricosa-8,11,14-triene-4-one
  • 1-Hydroxytricosa-8,11,14,17-pentaen-4-one

Uniqueness: 1-Hydroxytricosa-8,11,14,17-tetraen-4-one is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

577973-77-4

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

1-hydroxytricosa-8,11,14,17-tetraen-4-one

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-22H2,1H3

InChI Key

REKBPVNFOXDNRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)CCCO

Origin of Product

United States

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